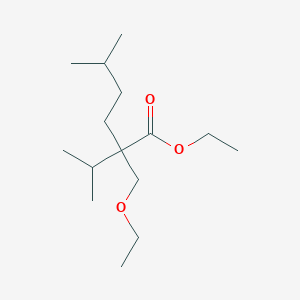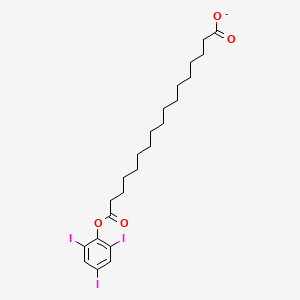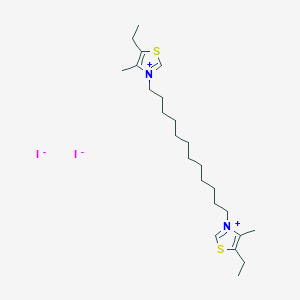
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenyl group attached to a dihydrophthalazine-dione core, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 4-aminobenzaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: Condensation of 4-aminobenzaldehyde with phthalic anhydride in the presence of a catalyst.
Step 2: Cyclization of the intermediate product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its antitumor properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Antitumor Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and certain enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial and antitumor properties.
1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene: Used in the synthesis of high-temperature polyimides.
Uniqueness
2-(4-Aminophenyl)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific dihydrophthalazine-dione core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
184474-96-2 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C14H11N3O2/c15-9-5-7-10(8-6-9)17-14(19)12-4-2-1-3-11(12)13(18)16-17/h1-8H,15H2,(H,16,18) |
InChI 键 |
BBJAEMFUWWIAEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


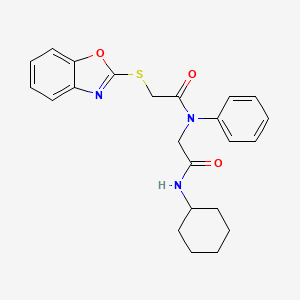
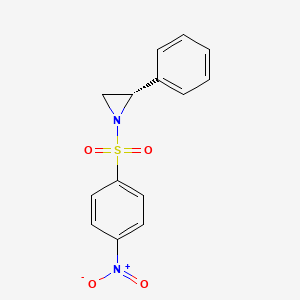
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
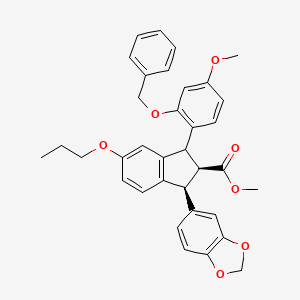
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
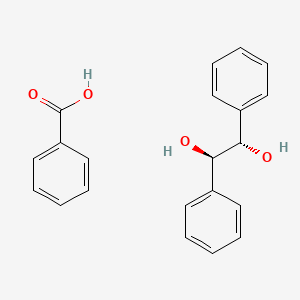
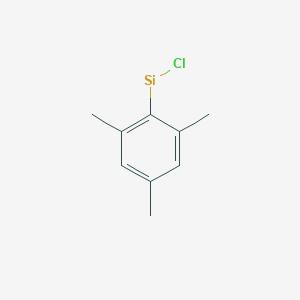
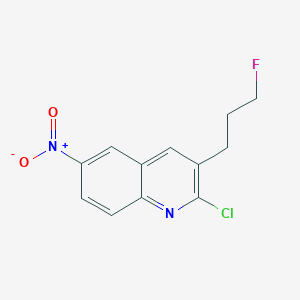

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
